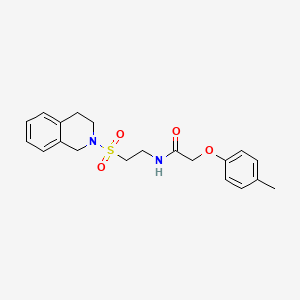
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with interesting applications in various scientific fields. The compound features a sulfonamide group, an isoquinoline moiety, and a p-tolyloxyacetamide group, making it a molecule of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic synthesis. Here’s a general approach:
Step 1: Preparation of the 3,4-dihydroisoquinoline core by hydrogenation of isoquinoline.
Step 2: Functionalization of the core to introduce the sulfonyl group, often via sulfonyl chloride and a base.
Step 3: Formation of the p-tolyloxyacetamide group through acylation reactions.
Step 4: Coupling of these fragments under controlled conditions to form the final compound.
Reaction conditions: Typically, these reactions occur under anhydrous conditions using organic solvents like dichloromethane, and may require catalysts such as palladium on carbon for hydrogenation.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve continuous flow reactors for hydrogenation and sulfonylation steps.
Optimization of reaction conditions to increase yield and purity, including temperature control, solvent choice, and reaction time adjustments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, forming phenolic derivatives.
Reduction: The isoquinoline moiety can be reduced further under strong reducing conditions, although this is less common.
Substitution: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
From oxidation: Hydroxy-derivatives of the p-tolyloxyacetamide group.
From reduction: Further reduced isoquinoline derivatives.
From substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
As an intermediate in the synthesis of more complex molecules.
A ligand in coordination chemistry due to its ability to bind metals through the sulfonamide and isoquinoline groups.
Biology
Potential use as a building block in the synthesis of biologically active molecules.
Investigation into its effects on various enzymes due to the sulfonamide group.
Medicine
Study as a potential drug candidate, particularly in fields related to enzyme inhibition.
Research into its efficacy and safety as a therapeutic agent.
Industry
Use in the development of new materials with specific electronic or structural properties.
Incorporation into polymers or resins for specialized applications.
Mechanism of Action
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide acts primarily through its interaction with enzymes and proteins. The sulfonamide group is known to mimic the structure of sulfonamide-based drugs, allowing it to inhibit enzymes by binding to their active sites. The isoquinoline group may interact with other molecular targets, facilitating the compound's overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyloxy)acetamide: Shares the p-tolyloxyacetamide group but features an indole instead of isoquinoline.
N-(2-(Pyridin-2-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar, but with a pyridine ring.
N-(2-(Phenylsulfonyl)ethyl)-2-(p-tolyloxy)acetamide: Features a phenyl group in place of the isoquinoline moiety.
Uniqueness
The presence of the 3,4-dihydroisoquinoline structure makes this compound unique due to the specific ring structure and hydrogenation state.
Its combined features allow for specific interactions with molecular targets not seen in the similar compounds, potentially leading to unique biological activities and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRCXRZTNLHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)
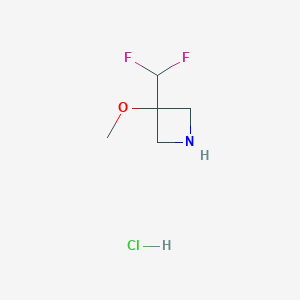
![N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2836447.png)
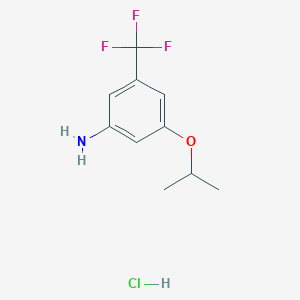
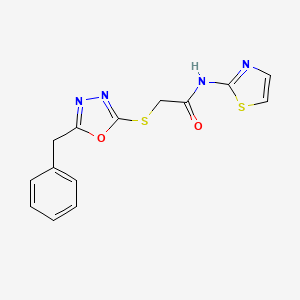
![Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2836452.png)
![4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2836453.png)

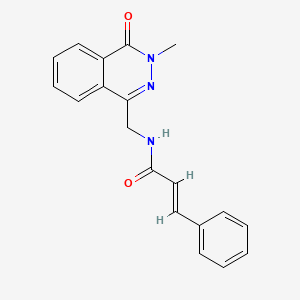
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2836458.png)
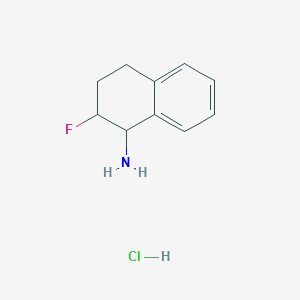
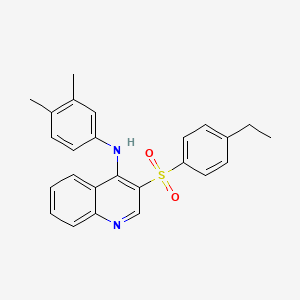
![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)

